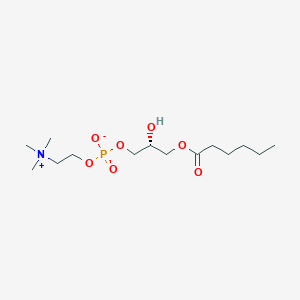
1-Hexanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Hexanoyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as caproyl (hexanoyl). It is a hexanoate ester and a lysophosphatidylcholine 6:0 .
Synthesis Analysis
A solvent-free method for the synthesis of phosphocholines and lyso phosphocholines has been developed employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times .Physical and Chemical Properties Analysis
This compound has a molecular weight of 355.36 g/mol . It is stored at a temperature of -20°C .Scientific Research Applications
Micellar Concentration Analysis
1-Hexanoyl-sn-glycero-3-phosphocholine and its homologs have been studied for their critical micellar concentration. Using various analytical techniques, such as NMR and chromatography, researchers have determined the micellar concentrations of these compounds, finding them to be present as monomolecular species in the concentrations usually employed in biological studies. This research indicates that the biological activities of these compounds are unlikely to be explained by their physical parameter of micellar concentration (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Enzymatic Synthesis and Biological Activity
Another study focused on the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine derivatives, which are known for their potent antihypertensive and platelet-aggregating properties. This research provided insights into the biosynthesis of these lipid compounds and their potential physiological roles (Wykle, Malone, & Snyder, 1980).
Hypotensive Activity
1-O-Hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, a closely related compound, has shown potent hypotensive activity in spontaneously hypertensive rats. This study suggests a significant role for these types of compounds in blood pressure regulation (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Capillary Electrophoresis Applications
Phospholipids, including 1,2-dihexanoyl-sn-glycero-3-phosphocholine, have been used as additives in capillary electrophoresis to enhance the separation of glycans. This research demonstrates the application of phospholipids in improving separation efficiency and resolution in analytical techniques (Luo, Archer-Hartmann, & Holland, 2010).
Use in Structural Biology
Bicelle systems formed by mixtures of phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine and 1,2-dihexanoyl-sn-glycero-3-phosphocholine, are used in molecular biophysics for studies of membrane-bound peptides and for structural refinement of soluble protein structures. This highlights their utility in structural biology (Wu, Su, Guan, Sublette, & Stark, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
1-Hexanoyl-sn-glycero-3-phosphocholine, also known as L-α-Lysophosphatidylcholine, caproyl, or Lysolecithin, caproyl , is a type of lysophosphatidylcholine Lysophosphatidylcholines are known to interact with various cellular components, including cell membranes and proteins, influencing cell signaling and other biological processes .
Mode of Action
Lysophosphatidylcholines, in general, are known to interact with cell membranes, altering their properties and affecting the function of membrane proteins .
Biochemical Pathways
Lysophosphatidylcholines are involved in various biological processes, including cell signaling, inflammation, and lipid metabolism .
Result of Action
Lysophosphatidylcholines can influence cell signaling and other biological processes, potentially leading to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of lysophosphatidylcholines .
Biochemical Analysis
Biochemical Properties
1-Hexanoyl-sn-glycero-3-phosphocholine interacts with various biomolecules in the body. It is a precursor of the neurotransmitter acetylcholine, which plays a vital role in transmitting signals in the nervous system . It also interacts with enzymes such as autotaxin, which catalyzes the hydrolysis of lysophosphatidylcholine to form the bioactive lipid lysophosphatidic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the proliferation, migration, and tube formation of human umbilical vein endothelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it can activate PPARγ, a nuclear receptor that plays a key role in regulating cellular differentiation, development, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable at -20°C
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Properties
IUPAC Name |
[(2R)-3-hexanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30NO7P/c1-5-6-7-8-14(17)20-11-13(16)12-22-23(18,19)21-10-9-15(2,3)4/h13,16H,5-12H2,1-4H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDPXJAUNUOFK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046868 | |
| Record name | (2R)-3-(Hexanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(6:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58445-96-8 | |
| Record name | (2R)-3-(Hexanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)

![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)




